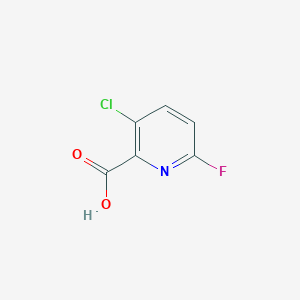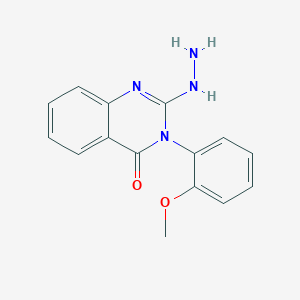
2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is a Mannich base, which is a type of beta-amino ketone derivative. Mannich bases are formed by the reaction of an aldehyde with an amine and a ketone, often resulting in biologically active compounds. The specific stereochemistry and conformation of such compounds can significantly influence their chemical behavior and potential applications in medicinal chemistry.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, they do provide insights into the stereochemistry of similar Mannich base compounds. For instance, the absolute configurations of related compounds, such as 1-phenyl-2-methyl-3-piperidino-propan-1-ols, have been determined using methods like the Horeau method, optical rotatory dispersion (ORD), and spectroscopic techniques . These methods could potentially be applied to the synthesis analysis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol to determine its stereochemistry.
Molecular Structure Analysis
The molecular structure of Mannich bases, including those similar to 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, can be elucidated using X-ray diffraction analysis. The paper on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reports the crystal structures of related compounds, which can provide valuable information on the preferred conformations of the amine fragments and the overall molecular arrangement . These findings can be extrapolated to understand the molecular structure of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol.
Chemical Reactions Analysis
The reactivity of Mannich bases is influenced by their molecular structure and stereochemistry. The preferred conformations deduced from IR and NMR spectra can give insights into the types of chemical reactions these compounds might undergo . For example, the presence of an amino group and a hydroxyl group in the structure suggests that 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol could participate in reactions such as hydrogen bonding or act as a nucleophile in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of Mannich bases like 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol can be inferred from the crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds . The presence of specific hydrogen-bonding motifs and the arrangement of molecules in the crystal lattice can affect properties such as solubility, melting point, and stability. Additionally, the generation of fingerprint plots derived from Hirshfeld surfaces can provide a detailed understanding of the intermolecular interactions that dictate these properties .
科学的研究の応用
Crystal Structure Investigations
2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol and its derivatives have been studied for their crystal structures and molecular interactions. The research on derivatives like 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol highlighted the orientation of piperidine residue in isomeric products, shedding light on the structure and behavior of such compounds in crystal lattices, which is crucial for understanding their chemical properties and potential applications in various fields including pharmaceuticals (Gzella, Wrzeciono, & Pöppel, 1999).
Stereochemistry and Chemical Correlation
The study of the stereochemistry of amino-carbonyl compounds, including derivatives like (+)-4-piperidino-2-phenyl-pentan-2-ol, is significant for understanding their chemical behavior and applications. The absolute configuration of these compounds is determined through chemical correlation methods, which are essential for the synthesis and application of these compounds in fields like medicinal chemistry (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Pharmacological Studies
Several derivatives of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, such as 1-substituted piperidines, have been synthesized and studied for their pharmacological properties. These compounds, including trihexyphenidyl, biperiden, and raloxifene, exhibit various biological activities and are used in medicinal applications (Vardanyan, 2018).
Synthesis of Novel Compounds
The compound has been a key intermediate in synthesizing novel compounds like Raloxifene and its analogs. The methodologies for synthesizing these compounds, including the use of piperidine, are important for the development of new pharmaceutical agents (Petrov, Popova, & Androsov, 2015).
Cytotoxic Properties
Research into aminoalkyl and aminoalkanol derivatives of selected dicarboximides, including compounds related to 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, has shown promising cytotoxic properties against certain cancer cell lines. This highlights its potential applications in cancer research and treatment (Kuran et al., 2016).
特性
IUPAC Name |
2,2-dimethyl-3-(piperidin-4-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,8-13)7-12-9-3-5-11-6-4-9/h9,11-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIBNRTMVJNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)


![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)


![[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate](/img/structure/B2509859.png)